2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
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Overview
Description
2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, an indanyl moiety, and a tetrahydropyrimidine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 5-indanyl methanol with ethyl chloroformate to form an intermediate, which is then reacted with a tetrahydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or indanyl moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Methoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
- 2-(Ethoxy-(4-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
33236-01-0 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1H-inden-5-yl)ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C16H22N2O/c1-3-14-6-5-13(11-15(14)4-1)7-10-19-12-16-17-8-2-9-18-16/h5-6,11H,1-4,7-10,12H2,(H,17,18) |
InChI Key |
QGUXNLIQNYZLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCOCC3=NCCCN3 |
Origin of Product |
United States |
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